Cas no 1246633-36-2 (4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde)
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- 5-Chloro-2-formylphenylboronic acid pinacol ester
- 5-Chloro-2-formylphenylboronic acidpinacol ester
- BC001593
- J3.636.840C
- 5-Chloro-2-formylphenylboronic acid pound notpinacol ester
- (5-CHLORO-2-FORMYLPHENYL)BORONIC ACID PINACOL ESTER
- 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane-2-yl)-4-chlorobenzaldehyde
- BENZALDEHYDE, 4-CHLORO-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-
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- MDL: MFCD16295261
- Inchi: 1S/C13H16BClO3/c1-12(2)13(3,4)18-14(17-12)11-7-10(15)6-5-9(11)8-16/h5-8H,1-4H3
- InChI Key: ZVDSWJQOVVRVKE-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C=O)=C(B2OC(C)(C)C(C)(C)O2)C=1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 316
- Topological Polar Surface Area: 35.5
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019144659-1g |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-36-2 | 95% | 1g |
$464.28 | 2023-09-03 | |
| TRC | B419470-50mg |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-36-2 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B419470-100mg |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-36-2 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B419470-500mg |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-36-2 | 500mg |
$ 160.00 | 2022-06-07 | ||
| abcr | AB515770-1 g |
5-Chloro-2-formylphenylboronic acid pinacol ester |
1246633-36-2 | 1g |
€178.80 | 2023-04-17 | ||
| abcr | AB515770-5 g |
5-Chloro-2-formylphenylboronic acid pinacol ester |
1246633-36-2 | 5g |
€512.70 | 2023-04-17 | ||
| eNovation Chemicals LLC | Y1000854-5g |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-36-2 | 95% | 5g |
$450 | 2024-08-02 | |
| Enamine | EN300-12595394-50mg |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-36-2 | 95.0% | 50mg |
$19.0 | 2023-10-02 | |
| Enamine | EN300-12595394-100mg |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-36-2 | 95.0% | 100mg |
$28.0 | 2023-10-02 | |
| Enamine | EN300-12595394-250mg |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
1246633-36-2 | 95.0% | 250mg |
$40.0 | 2023-10-02 |
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Suppliers
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Introduction to 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (CAS No: 1246633-36-2)
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number 1246633-36-2, is a key intermediate in the synthesis of various bioactive molecules. Its unique structure, featuring both a chloro-substituted benzaldehyde moiety and a boronic ester group derived from a tetramethylated dioxaborolane, makes it particularly valuable for cross-coupling reactions such as Suzuki-Miyaura couplings. These reactions are fundamental in constructing complex molecular architectures, which are often required in the development of novel therapeutic agents.
The significance of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde lies in its ability to serve as a versatile building block for the synthesis of pharmacophores. In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. The benzaldehyde core is a common pharmacophore found in many drugs due to its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. The presence of a chloro group enhances electrophilicity, facilitating further functionalization via nucleophilic substitution or metal-catalyzed reactions.
One of the most compelling applications of this compound is in the synthesis of antibacterial and antifungal agents. The growing prevalence of multidrug-resistant pathogens has necessitated the discovery of new chemical entities with unique mechanisms of action. The boronic ester functionality in 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde allows for efficient coupling with aryl halides or other boronic acids under palladium catalysis. This reaction has been exploited to generate novel heterocyclic compounds that exhibit promising antimicrobial activity. For instance, recent studies have demonstrated that derivatives of this compound can inhibit the growth of Gram-negative bacteria by disrupting essential cellular processes.
The compound also finds utility in the development of anticancer therapeutics. Cancer research has increasingly focused on targeting specific enzymatic pathways that drive tumor proliferation and survival. The benzaldehyde moiety can be incorporated into kinase inhibitors or other small-molecule drugs that modulate signaling pathways such as MAPK or PI3K/Akt. The chloro group provides a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and metabolic stability. A notable example is its use in generating bispecific antibodies or antibody-drug conjugates (ADCs), where the benzaldehyde group serves as a linker between an antigen-binding domain and a cytotoxic payload.
Another emerging area where 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is making strides is in neurodegenerative disease research. Alzheimers disease and Parkinsons disease are among the most challenging conditions to treat due to their complex pathophysiology. Researchers have identified several molecular targets implicated in these diseases, including amyloid-beta plaques and alpha-synuclein aggregates. Small-molecule chaperones or aggregation inhibitors have shown promise in preclinical studies. The ability to construct such molecules often relies on multi-step synthetic routes that utilize intermediates like 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde for introducing aromatic scaffolds with specific functional groups.
The synthetic utility of this compound is further underscored by its compatibility with modern green chemistry principles. The tetramethylated dioxaborolane group not only enhances reactivity but also improves stability under ambient conditions, reducing the need for harsh solvents or high temperatures. This aligns with the growing emphasis on sustainable chemical processes in pharmaceutical manufacturing. Additionally,the compound’s high purity and well-characterized properties make it an attractive choice for industrial applications where reproducibility and scalability are paramount.
In conclusion,4-Chloro-2-(4tetramethyl1 32dioxaborolan22yl)benzaldehyde (CAS No: 12466333622) represents a cornerstone intermediate in modern medicinal chemistry. Its unique structural features enable diverse synthetic transformations that are critical for developing innovative therapeutics across multiple therapeutic areas. As research continues to uncover new biological targets and mechanisms,this compound will undoubtedly remain at the forefront of drug discovery efforts,contributing to advancements that improve human health.
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